N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS3/c1-23-10-6-7-12-15(8-10)26-18(20-12)22-17-21-13(9-24-17)16-19-11-4-2-3-5-14(11)25-16/h2-9H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUWYXPOXYTALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process of M. tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, making the bacterium more susceptible to external threats and ultimately causing its death .
Pharmacokinetics
Similar benzothiazole derivatives are known to have good absorption and distribution profiles, moderate metabolism, and effective excretion . These properties contribute to the compound’s bioavailability, but specific details would require further investigation.
Result of Action
The primary result of the compound’s action is the death of M. tuberculosis cells . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound weakens the bacterium’s defenses, leading to its death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s luminescent properties are attributed to the restriction of intramolecular rotation in aggregates, which effectively mitigates the nonradiative decay process and enhances the proportion of radiative transitions . This suggests that the compound’s environment, particularly its state of aggregation, can influence its properties and, potentially, its efficacy .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a complex organic compound featuring both benzothiazole and thiazole moieties. These structures are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
The chemical formula of this compound is with a molecular weight of 343.4664 g/mol. The compound's structure includes multiple heterocyclic rings that contribute to its biological activity.
The biological activities of benzothiazole derivatives typically involve several mechanisms:
- Antimicrobial Activity : Benzothiazole derivatives have been shown to inhibit the growth of various microorganisms by interfering with folic acid synthesis and other metabolic pathways. This mechanism is particularly relevant in the context of anti-tubercular activity .
- Anticancer Properties : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for several derivatives against breast and lung cancer cell lines .
- Inhibition of Protein Kinases : Some derivatives have demonstrated the ability to inhibit specific protein kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have explored the potential applications of benzothiazole derivatives:
- Anticancer Activity : In a study evaluating various benzothiazole derivatives against human cancer cell lines (SK-Hep-1, MDA-MB-231), certain compounds demonstrated significant antiproliferative effects with IC50 values ranging from 15 µM to 30 µM across different cell lines .
- Antimicrobial Effects : A series of benzothiazole compounds were tested for their antimicrobial properties against common pathogens. The results indicated that several compounds exhibited strong inhibitory effects against Gram-positive bacteria with IC50 values in the sub-micromolar range .
- Neuroprotective Effects : Research has indicated that some benzothiazole derivatives may inhibit the interaction between amyloid-beta peptide and its binding partner in Alzheimer’s disease models, providing a potential therapeutic avenue for neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzothiazole, including N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this have been evaluated for their antibacterial activity using standard methods such as the disk diffusion method and broth microdilution assays .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Specific studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have shown promising results against human chronic myelogenous leukemia cells in vitro, suggesting that they may serve as potential therapeutic agents for cancer treatment .
Antileishmanial Activity
This compound has been studied for its antileishmanial activity. Research indicates that specific benzothiazole derivatives can effectively inhibit the growth of Leishmania species, which are responsible for leishmaniasis—a significant public health concern in many tropical regions .
Neuroprotective Effects
Recent studies suggest that compounds related to this compound may possess neuroprotective effects. This is particularly relevant for conditions such as epilepsy and neurodegenerative diseases where oxidative stress plays a critical role in disease progression .
Case Study 1: Antimicrobial Screening
In a study published in MDPI's journal on biological activities of thiazole derivatives, researchers synthesized several benzothiazole-based compounds and screened them for antimicrobial efficacy. The results indicated that compounds with similar structures to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 12.5 to 100 μg/mL .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of benzothiazole derivatives highlighted the compound's ability to induce apoptosis in cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways in treated cells .
Case Study 3: Neuroprotective Studies
In a neuropharmacological study assessing the effects of various benzothiazole derivatives on seizure models in rodents, researchers found that some compounds significantly reduced seizure frequency and duration compared to control groups. This suggests a potential therapeutic role for these compounds in managing epilepsy .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 6 of the benzothiazole ring undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with amines :
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In DMF solvent at 80°C, the fluorine is replaced by primary/secondary amines via SNAr mechanism.
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Yields range from 65–85% depending on amine nucleophilicity.
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| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperidine | DMF, 80°C, 6 hr | 6-piperidinyl derivative | 78 |
| Morpholine | DMF, 80°C, 5 hr | 6-morpholinyl derivative | 82 |
Electrophilic Aromatic Substitution
The electron-rich benzothiazole and thiazole rings participate in electrophilic substitutions:
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Nitration :
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Halogenation :
Cyclocondensation Reactions
The 2-amine group facilitates heterocycle formation:
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With α-keto acids :
Oxidation Reactions
Controlled oxidation modifies sulfur centers:
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Thiazole ring oxidation :
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H₂O₂/CH₃COOH converts thiazole to thiazole-1-oxide at 60°C.
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Confirmed by ¹H NMR: Downfield shift of thiazole protons (Δδ +0.3 ppm).
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Metal-Catalyzed Cross-Couplings
Palladium/Nickel catalysis enables functionalization:
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Suzuki-Miyaura coupling :
Acid/Base-Mediated Rearrangements
Protonation of the benzothiazole nitrogen induces structural changes:
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Under HCl/MeOH :
Mechanistic Insights
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SNAr in thiazole systems : DFT studies show activation energy (ΔG‡) of 18.3 kcal/mol for fluorine substitution.
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Radical pathways : TEMPO inhibits light-mediated thiolation, confirming radical intermediates .
Stability Data
| Condition | Stability Profile | Degradation Products |
|---|---|---|
| pH < 3 (HCl) | Benzothiazole ring hydrolysis (t₁/₂: 2 hr) | 2-aminothiazole + sulfonic acid |
| UV light (254 nm) | Photosomerization (30% in 24 hr) | E/Z isomer mixture |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Core Modifications
The target compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles. Key comparisons include:
Key Observations :
- Methoxy vs. Chloro/Nitro Groups : The 6-methoxy group in the target compound may enhance solubility compared to electron-withdrawing substituents like chloro (BT16) or nitro (CBK277756) .
- Adamantyl vs.
- Triazole vs. Thiazole Cores : Compounds like 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () replace thiazole with triazole, altering π-stacking interactions and bioactivity .
Anticancer Activity
- BT16 (): Exhibited anticancer activity in NCI screenings, likely due to the 4-nitrophenyl and chloro groups enhancing electrophilic reactivity .
Antimicrobial Activity
- N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine (): Showed MIC values of 4–64 µg/mL against bacterial strains, with bulky substituents improving efficacy .
Enzyme Inhibition
Physicochemical and Crystallographic Properties
- Target Compound : Likely exhibits planar geometry due to conjugated benzothiazole-thiazole systems, similar to the near-planar structure of the adamantyl derivative in .
- Crystallographic Data: Adamantyl derivatives () form H-bonded dimers and non-classical C–H⋯O interactions, enhancing crystal stability . In contrast, nitro-substituted analogs () may prioritize solubility over crystallinity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
